6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
Description
6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound characterized by its unique tetracyclic structure
Properties
Molecular Formula |
C21H16N4O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C21H16N4O4/c1-29-13-8-9(6-7-12(13)26)14-15-17(10-4-2-3-5-11(10)18(15)27)23-19-16(14)20(28)25-21(22)24-19/h2-8,14,26H,1H3,(H4,22,23,24,25,28) |
InChI Key |
QRBQBLLISAKHSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of amino, hydroxy, and methoxy groups through various organic reactions such as amination, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Application of chromatography, crystallization, and other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the hydroxy and methoxy groups may facilitate binding to specific proteins, while the amino group may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-(4-hydroxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
- 6-amino-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
Uniqueness
The uniqueness of 6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
Biological Activity
6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound notable for its unique tetracyclic structure and multiple functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a triazine ring and a methoxyphenyl substituent which enhance its chemical reactivity and potential biological effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 350.38 g/mol |
| Functional Groups | Amino group, dione group, hydroxy group |
Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activity. For instance, analogs of the compound have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. Similar structural compounds have been documented to inhibit bacterial growth effectively .
Enzyme Inhibition
The presence of specific functional groups suggests potential for enzyme inhibition activity. Studies have indicated that related compounds can act as enzyme inhibitors, which may be relevant for therapeutic applications in diseases where enzyme dysregulation is a factor .
The biological activity of this compound may involve:
- Interaction with DNA: Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases.
- Modulation of Signaling Pathways: The compound may influence pathways related to cell proliferation and apoptosis through receptor interactions.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of structurally related compounds on human breast cancer cell lines (MCF-7), it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
